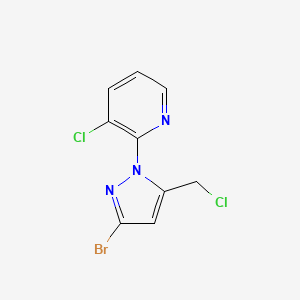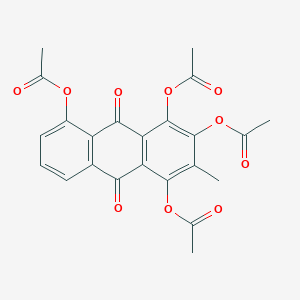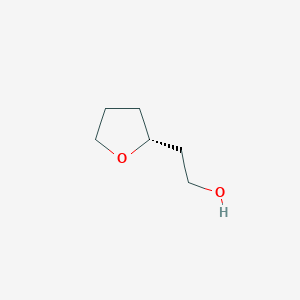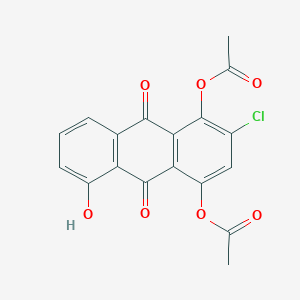
Potassium2-methylbenzene-1,4-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium2-methylbenzene-1,4-bis(olate) is an organometallic compound that features a potassium ion coordinated to a 2-methylbenzene-1,4-bis(olate) ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium2-methylbenzene-1,4-bis(olate) can be synthesized through the reaction of 2-methylbenzene-1,4-diol with potassium hydroxide. The reaction typically involves dissolving 2-methylbenzene-1,4-diol in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium2-methylbenzene-1,4-bis(olate) as a precipitate .
Industrial Production Methods
While specific industrial production methods for Potassium2-methylbenzene-1,4-bis(olate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium2-methylbenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Potassium2-methylbenzene-1,4-bis(olate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Potassium2-methylbenzene-1,4-bis(olate) involves its ability to coordinate with metal ions and participate in redox reactions. The compound can act as a ligand, forming complexes with various metal ions, which can then participate in catalytic cycles. The aromatic ring and the bis(olate) groups provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium2-methylpropane-2-olate
- Potassium tert-butoxide
- Potassium ethane-1,2-bis(olate)
Uniqueness
Potassium2-methylbenzene-1,4-bis(olate) is unique due to its aromatic structure and the presence of two bis(olate) groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds like Potassium2-methylpropane-2-olate and Potassium tert-butoxide, which have simpler structures and fewer reactive sites .
Propiedades
Fórmula molecular |
C7H6K2O2 |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
dipotassium;2-methylbenzene-1,4-diolate |
InChI |
InChI=1S/C7H8O2.2K/c1-5-4-6(8)2-3-7(5)9;;/h2-4,8-9H,1H3;;/q;2*+1/p-2 |
Clave InChI |
MDEAKRDBQIFFEQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)[O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)





![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

